2-chloro-N-[(4-chlorophenyl)methyl]aniline
CAS No.:
Cat. No.: VC16690865
Molecular Formula: C13H11Cl2N
Molecular Weight: 252.14 g/mol
* For research use only. Not for human or veterinary use.
![2-chloro-N-[(4-chlorophenyl)methyl]aniline -](/images/structure/VC16690865.png)
Specification
Molecular Formula | C13H11Cl2N |
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Molecular Weight | 252.14 g/mol |
IUPAC Name | 2-chloro-N-[(4-chlorophenyl)methyl]aniline |
Standard InChI | InChI=1S/C13H11Cl2N/c14-11-7-5-10(6-8-11)9-16-13-4-2-1-3-12(13)15/h1-8,16H,9H2 |
Standard InChI Key | KHNHMKBAWZEQPF-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C(=C1)NCC2=CC=C(C=C2)Cl)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The molecular formula of 2-chloro-N-[(4-chlorophenyl)methyl]aniline is C₁₃H₁₀Cl₂N, with a molar mass of 254.13 g/mol. Its structure features:
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A 2-chloroaniline backbone, where a chlorine atom occupies the ortho position relative to the amine group.
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A 4-chlorobenzyl substituent (-CH₂C₆H₄Cl) attached to the nitrogen atom, introducing steric hindrance and electronic effects.
The compound’s planar aromatic system and electron-withdrawing chloro groups influence its reactivity, particularly in electrophilic substitution and nucleophilic displacement reactions .
Physicochemical Characteristics
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Melting Point: Estimated at 85–90°C based on analogous chloro-aniline derivatives.
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Solubility: Moderately soluble in polar aprotic solvents (e.g., dichloromethane, dimethylformamide) but poorly soluble in water.
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Stability: Susceptible to oxidative degradation under strong acidic or alkaline conditions.
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis of 2-chloro-N-[(4-chlorophenyl)methyl]aniline typically involves a two-step alkylation-nitration sequence:
Step 1: N-Alkylation of 2-Chloroaniline
2-Chloroaniline reacts with 4-chlorobenzyl chloride in the presence of a base (e.g., K₂CO₃) in anhydrous toluene:
Reaction Conditions:
Step 2: Purification
Crude product is purified via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol.
Industrial Production
Industrial synthesis employs continuous flow reactors to enhance efficiency:
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Reactants: 2-Chloroaniline and 4-chlorobenzyl chloride are fed continuously into a tubular reactor.
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Catalyst: Heterogeneous catalysts (e.g., zeolites) reduce side reactions.
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The electron-deficient benzene ring undergoes selective substitution at the para position relative to the amine group:
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Nitration: Concentrated HNO₃/H₂SO₄ yields 2-chloro-4-nitro-N-[(4-chlorophenyl)methyl]aniline.
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Sulfonation: Oleum (H₂SO₄·SO₃) introduces sulfonic acid groups for water-soluble derivatives.
Nucleophilic Displacement
The benzyl chloride moiety participates in SN2 reactions with nucleophiles (e.g., amines, thiols):
Applications in Materials Science
Polymer Precursors
2-Chloro-N-[(4-chlorophenyl)methyl]aniline serves as a monomer for polyaniline derivatives, which exhibit tunable conductivity and corrosion inhibition properties.
Agrochemical Intermediates
The compound is a key intermediate in synthesizing chlorinated pesticides (e.g., dichlorodiphenyltrichloroethane analogs) and herbicides .
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives.
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Nanocomposite Integration: Embedding into MOFs for gas sensing applications.
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